molecular formula C19H18N2O3 B133566 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide CAS No. 149092-34-2

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide

Cat. No.: B133566
CAS No.: 149092-34-2
M. Wt: 322.4 g/mol
InChI Key: GSQOBTOAOGXIFL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrphostin AG 555 is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is also referred to as Tyrphostin B46. This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment, due to its ability to interfere with cell signaling pathways that promote cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 555 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of Tyrphostin AG 555 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 555 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further undergo additional modifications to enhance their biological activity .

Scientific Research Applications

Tyrphostin AG 555 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and other enzymes.

    Biology: The compound is used to investigate cell signaling pathways and their role in cell proliferation and survival.

    Medicine: Tyrphostin AG 555 is studied for its potential therapeutic applications in cancer treatment, particularly in targeting EGFR-overexpressing tumors.

    Industry: The compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Tyrphostin AG 555 exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Tyrphostin AG 555 is part of a larger family of tyrphostins, which are synthetic compounds designed to inhibit tyrosine kinases. Similar compounds include:

Tyrphostin AG 555 is unique due to its high selectivity for EGFR and its ability to induce cell cycle arrest at the G1 phase, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOBTOAOGXIFL-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017644
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-34-2
Record name Tyrphostin AG 555
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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